molecular formula C13H9ClNa2O4 B5495461 disodium;(E,4E)-4-[(4-chlorophenyl)methylidene]-3-methylpent-2-enedioate

disodium;(E,4E)-4-[(4-chlorophenyl)methylidene]-3-methylpent-2-enedioate

Cat. No.: B5495461
M. Wt: 310.64 g/mol
InChI Key: HIHXPTBHIZUREO-PNTSMZAYSA-L
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Description

Disodium;(E,4E)-4-[(4-chlorophenyl)methylidene]-3-methylpent-2-enedioate is an organic compound characterized by the presence of a chlorophenyl group and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(E,4E)-4-[(4-chlorophenyl)methylidene]-3-methylpent-2-enedioate typically involves the reaction of 4-chlorobenzaldehyde with a suitable diene precursor under basic conditions. The reaction may proceed via a Knoevenagel condensation, followed by neutralization with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the double bonds.

    Reduction: Reduction reactions could target the double bonds, converting them to single bonds.

    Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alkanes or alcohols.

    Substitution: Products may include substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of disodium;(E,4E)-4-[(4-chlorophenyl)methylidene]-3-methylpent-2-enedioate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The conjugated diene system may also play a role in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Disodium;(E,4E)-4-[(4-bromophenyl)methylidene]-3-methylpent-2-enedioate: Similar structure with a bromine atom instead of chlorine.

    Disodium;(E,4E)-4-[(4-fluorophenyl)methylidene]-3-methylpent-2-enedioate: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

Disodium;(E,4E)-4-[(4-chlorophenyl)methylidene]-3-methylpent-2-enedioate is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs with different halogen substituents.

Properties

IUPAC Name

disodium;(E,4E)-4-[(4-chlorophenyl)methylidene]-3-methylpent-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO4.2Na/c1-8(6-12(15)16)11(13(17)18)7-9-2-4-10(14)5-3-9;;/h2-7H,1H3,(H,15,16)(H,17,18);;/q;2*+1/p-2/b8-6+,11-7+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHXPTBHIZUREO-PNTSMZAYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)[O-])C(=CC1=CC=C(C=C1)Cl)C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)[O-])/C(=C\C1=CC=C(C=C1)Cl)/C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClNa2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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